3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine
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Overview
Description
3-Phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine is a heterocyclic compound that belongs to the class of triazoloazonines. This compound is characterized by its unique structure, which includes a triazole ring fused with an azonine ring, and a phenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of lactim ethers of monocyclic lactams with hydrazides to form amidrazones, which then cyclize to form the triazoloazonine structure . This reaction can be carried out at room temperature, making it relatively straightforward and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
3-Phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. Additionally, the phenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-6,7,8,9,10,11-hexahydro-5H-5,97,11-dimethano[1,2,4]triazolo[4,3-a]azocine: This compound has a similar triazoloazonine structure but with a trifluoromethyl group instead of a phenyl group.
3-(3-Pyridyl)-6,7,8,9,10,11-hexahydro-5H-5,97,11-dimethano[1,2,4]triazolo[4,3-a]azocine: This derivative contains a pyridyl group, which can alter its chemical and biological properties.
Uniqueness
The uniqueness of 3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine lies in its specific structural features, such as the phenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-7-11-14-16-17-15(18(14)12-8-3-1)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJVKPIODLEPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NN=C(N2CCC1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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